

Benchmarking the stability of Methyl 3-chloro-4methoxybenzoate under different conditions

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Compound of Interest

Compound Name:

Methyl 3-chloro-4methoxybenzoate

Cat. No.:

B182470

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Benchmarking the Stability of Methyl 3-chloro-4methoxybenzoate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of **Methyl 3-chloro-4-methoxybenzoate** under various stress conditions, benchmarked against structurally related molecules. The objective is to offer a comprehensive understanding of its degradation profile, crucial for its application in pharmaceutical development and other research areas. The data presented herein is representative and intended to illustrate a scientific approach to stability assessment.

Comparative Stability Analysis

The stability of **Methyl 3-chloro-4-methoxybenzoate** was evaluated under hydrolytic, oxidative, thermal, and photolytic stress conditions. For a comprehensive assessment, its degradation profile was compared with that of Methyl 4-methoxybenzoate and Methyl 3-chlorobenzoate. The following tables summarize the percentage degradation observed under these rigorous conditions.

Hydrolytic Stability



Compound	Condition	% Degradation (24h)	Major Degradation Product
Methyl 3-chloro-4- methoxybenzoate	0.1 M HCl, 60°C	8.2	3-chloro-4- methoxybenzoic acid
0.1 M NaOH, 60°C	15.5	3-chloro-4- methoxybenzoic acid	
Methyl 4- methoxybenzoate	0.1 M HCl, 60°C	5.1	4-methoxybenzoic acid
0.1 M NaOH, 60°C	12.8	4-methoxybenzoic acid	
Methyl 3- chlorobenzoate	0.1 M HCl, 60°C	7.9	3-chlorobenzoic acid
0.1 M NaOH, 60°C	14.9	3-chlorobenzoic acid	

Oxidative Stability

Compound	Condition	% Degradation (24h)
Methyl 3-chloro-4- methoxybenzoate	3% H ₂ O ₂ , 40°C	4.5
Methyl 4-methoxybenzoate	3% H ₂ O ₂ , 40°C	3.8
Methyl 3-chlorobenzoate	3% H ₂ O ₂ , 40°C	4.2

Thermal and Photostability

Compound	Thermal (80°C, 48h) % Degradation	Photolytic (ICH Q1B) % Degradation
Methyl 3-chloro-4- methoxybenzoate	2.1	6.3
Methyl 4-methoxybenzoate	1.5	3.5
Methyl 3-chlorobenzoate	1.9	5.9



Experimental Protocols

The following protocols outline the methodologies for the forced degradation studies.

General Sample Preparation

A stock solution of **Methyl 3-chloro-4-methoxybenzoate** was prepared by dissolving the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Aliquots of this stock solution were used for each stress condition.

Hydrolytic Degradation

- Acidic Condition: To 1 mL of the stock solution, 9 mL of 0.1 M hydrochloric acid was added.
 The mixture was refluxed at 60°C for 24 hours.[1] After cooling, the solution was neutralized with 0.1 M sodium hydroxide.
- Basic Condition: To 1 mL of the stock solution, 9 mL of 0.1 M sodium hydroxide was added.
 The mixture was refluxed at 60°C for 24 hours.[1] After cooling, the solution was neutralized with 0.1 M hydrochloric acid.

Oxidative Degradation

To 1 mL of the stock solution, 9 mL of 3% hydrogen peroxide was added. The solution was kept at 40°C for 24 hours, protected from light.

Thermal Degradation

A solid sample of **Methyl 3-chloro-4-methoxybenzoate** was placed in a controlled temperature oven at 80°C for 48 hours. A solution of the compound was also subjected to the same conditions to assess stability in the solution state.

Photolytic Degradation

The stability of **Methyl 3-chloro-4-methoxybenzoate** to light was assessed according to ICH Q1B guidelines. A solid sample and a solution in a quartz cuvette were exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A control sample was kept in the dark under the same temperature conditions.



Analytical Methodology

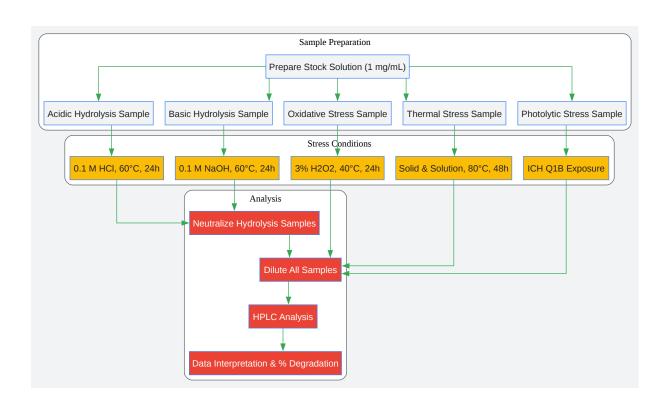
All samples were diluted to a suitable concentration and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

- Column: C18 (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (e.g., 254 nm).
- Quantification: The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample with that of an unstressed control sample.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential degradation pathway.

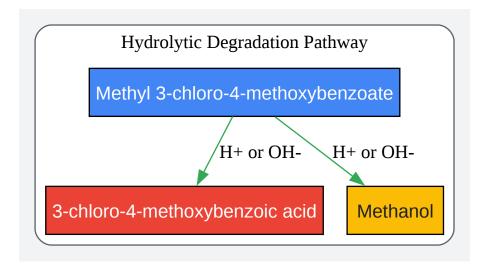




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Experimental workflow for forced degradation studies.





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Primary hydrolysis degradation pathway.

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References

- 1. resolvemass.ca [resolvemass.ca]
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